2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Activity
2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By inhibiting CA IX, these derivatives can potentially be used to develop novel antiproliferative agents, particularly targeting breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Antimicrobial Properties
The same derivatives that exhibit anticancer activity may also possess antimicrobial properties. The ability to inhibit carbonic anhydrase enzymes makes them candidates for treating infections caused by bacteria that rely on these enzymes for survival and proliferation .
Apoptosis Induction
Some benzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells. This is a form of programmed cell death that is often defective in cancer cells, allowing them to grow uncontrollably. By inducing apoptosis, these compounds can help to selectively target and kill cancer cells .
Metabolic Stability
The metabolic stability of these compounds is crucial for their potential therapeutic use. Studies have assessed the susceptibility of the most active compounds to undergo first-phase oxidation reactions in human liver microsomes. This information is vital for understanding how these compounds might be metabolized in the body and their potential longevity as effective treatments .
Cell Cycle Analysis
Flow cytometry analysis has been used to study the effects of benzenesulfonamide derivatives on the cell cycle of cancer cells. By understanding how these compounds affect the progression of the cell cycle, researchers can better understand their mechanism of action and optimize their anticancer properties .
Synthesis and Molecular Structure
The synthesis of novel benzenesulfonamide derivatives involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The molecular structure of these compounds is critical to their function, as slight variations can significantly impact their biological activity and stability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-5-1-2-6-11(10)18(16,17)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDNQYGDNJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide |
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